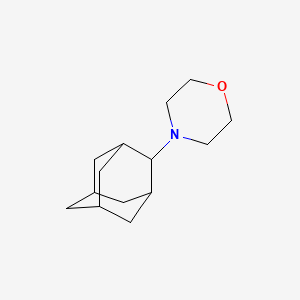![molecular formula C21H26BrClN2O B12493367 1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B12493367.png)
1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine is a complex organic molecule that features a combination of bromine, chlorine, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with bromine and chlorine atoms. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Imidazole Derivatives: These compounds also feature nitrogen atoms within their structure and have various therapeutic applications.
Uniqueness
What sets ({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine apart is its unique combination of functional groups, which may confer specific properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C21H26BrClN2O |
|---|---|
Peso molecular |
437.8 g/mol |
Nombre IUPAC |
N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C21H26BrClN2O/c1-2-25-11-3-4-19(25)14-24-13-17-7-10-21(20(22)12-17)26-15-16-5-8-18(23)9-6-16/h5-10,12,19,24H,2-4,11,13-15H2,1H3 |
Clave InChI |
BANBPNNLXARKHO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493287.png)
![N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-4-chlorobenzamide](/img/structure/B12493293.png)

![N-(4-methoxybenzyl)-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12493317.png)
![2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12493320.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylbenzyl)glycinamide](/img/structure/B12493334.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12493350.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B12493353.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12493357.png)
![1-{4-tert-butyl-1-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B12493364.png)
![1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B12493372.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493375.png)
![4-chloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12493385.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12493390.png)
